molecular formula C7H15NO2 B14664714 N-Methyl-D-isoleucine CAS No. 39554-61-5

N-Methyl-D-isoleucine

Cat. No.: B14664714
CAS No.: 39554-61-5
M. Wt: 145.20 g/mol
InChI Key: KSPIYJQBLVDRRI-PHDIDXHHSA-N
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Description

Significance of Non-Proteinogenic Amino Acids in Peptide Science

While the 22 proteinogenic amino acids form the basis of natural proteins, the world of amino acids is far vaster. wikipedia.org Non-proteinogenic amino acids (NPAAs) are those not naturally encoded in an organism's genome for protein assembly. wikipedia.orgnih.gov These include hundreds of naturally occurring variants found in organisms like bacteria, fungi, and plants, as well as thousands that can be created synthetically. nih.govcultivatorphytolab.com

The incorporation of NPAAs into peptide structures is a powerful strategy in medicinal chemistry to address the inherent limitations of natural peptides, such as poor stability in biological systems. nih.govnih.gov Introducing NPAAs can fundamentally alter a peptide's drug-like properties, often leading to significant improvements in stability, potency, permeability, and bioavailability. nih.govnih.govresearchgate.net These modified amino acids serve as versatile tools in drug discovery and protein optimization, allowing for the design of synthetic peptides with desired functions. nih.gov NPAAs can act as signaling molecules, metabolic intermediates, and even defense compounds in nature. cultivatorphytolab.com

Role of N-Methylation in Modulating Peptide Properties

N-methylation is a structural modification where a methyl group is added to the nitrogen atom of a peptide's backbone amide. nih.gov This seemingly small change can have profound effects on the peptide's properties, inspired by naturally stable and N-methylated cyclic peptides like cyclosporine. nih.gov

Key benefits of N-methylation include:

Increased Proteolytic Stability : The N-methyl group sterically hinders the approach of proteases, dramatically increasing the stability of the adjacent peptide bond against enzymatic cleavage. nih.govmerckmillipore.com

Enhanced Membrane Permeability : N-methylation can improve a peptide's ability to cross cell membranes. By removing the amide proton, it eliminates a hydrogen bond donor, which can reduce the energy penalty for moving from an aqueous environment into the lipid bilayer of a cell membrane. nih.govmerckmillipore.com This can lead to improved intestinal permeability and oral bioavailability. nih.gov

Studies have shown that N-methylation can significantly improve the stability, bioavailability, and receptor binding affinity of peptide drug candidates. nih.gov However, the effects can be position-dependent; for instance, N-methylation at one position in a peptide might prevent fibril formation, while at another position, it may have little effect. manchester.ac.uk

Overview of N-Methyl-D-isoleucine as a Unique Building Block

This compound combines the advantages of both D-amino acid incorporation and N-methylation. As a derivative of isoleucine, it possesses a chiral side chain, and in its D-form, it provides inherent resistance to proteolysis. nih.govoup.com The addition of the N-methyl group further protects the peptide backbone from degradation and modulates the molecule's conformational flexibility and permeability. nih.govnih.gov

This dual modification makes this compound a powerful and unique building block for solid-phase peptide synthesis, the method used to construct custom peptides. chemimpex.comchemimpex.com Researchers utilize building blocks like Fmoc-N-Methyl-D-isoleucine to create complex peptides designed for enhanced stability and biological activity. chemimpex.comchemsrc.comsigmaaldrich.cn The biogenesis of related structures, such as the D-isoleucine and N-methyl-L-alloisoleucine residues in actinomycins, has been a subject of scientific study, highlighting nature's use of similar modified amino acids. nih.govnih.govasm.org While the ribosomal incorporation of N-methylated amino acids is challenging, especially for sterically hindered ones like N-methyl isoleucine, research continues to find new methods to include these valuable components in peptide chains. nih.govacs.org

The specific properties of this compound are summarized in the table below.

Table 1: Physicochemical Properties of N-Methyl-isoleucine Data corresponds to the general N-Methylisoleucine structure unless a specific isomer is noted.

Property Value Source
Molecular Formula C₇H₁₅NO₂ nih.gov
Molecular Weight 145.20 g/mol nih.gov
IUPAC Name 3-methyl-2-(methylamino)pentanoic acid nih.gov
Synonyms MeIle, Fmoc-N-Me-D-Ile-OH chemsrc.comnih.gov
Appearance (Fmoc-protected) Solid sigmaaldrich.cn

| CAS Number (Fmoc-N-Methyl-D-Isoleucine) | 1301706-63-7 | chemsrc.comsigmaaldrich.cn |

Compound Index

Table 2: List of Chemical Compounds Mentioned

Compound Name
This compound
Glycine
L-amino acids
D-amino acids
Cyclosporine
Fmoc-N-Methyl-D-isoleucine
N-methyl-L-alloisoleucine
N-methyl leucine
N-methyl valine
N-methyl alanine
N-methyl phenylalanine
N-methyl tyrosine
Cysteine
γ-carboxyglutamate
Glutamate
Hydroxyproline

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

39554-61-5

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

(2R,3R)-3-methyl-2-(methylamino)pentanoic acid

InChI

InChI=1S/C7H15NO2/c1-4-5(2)6(8-3)7(9)10/h5-6,8H,4H2,1-3H3,(H,9,10)/t5-,6-/m1/s1

InChI Key

KSPIYJQBLVDRRI-PHDIDXHHSA-N

Isomeric SMILES

CC[C@@H](C)[C@H](C(=O)O)NC

Canonical SMILES

CCC(C)C(C(=O)O)NC

Origin of Product

United States

Synthetic Methodologies for N Methyl D Isoleucine and Its Derivatives

Stereoselective Synthesis Approaches for N-Methyl-D-isoleucine Analogs

Stereocontrol is a critical aspect in the synthesis of this compound and its derivatives, as the biological activity of these compounds is highly dependent on their stereochemistry. A variety of methods have been developed to achieve high levels of stereoselectivity, including enzyme-catalyzed reactions, asymmetric synthesis, and auxiliary-induced amination.

Enzyme-Catalyzed Stereoselective Production of D-Isoleucine and N-Carbamoyl-D-Isoleucine

Enzymatic methods offer a powerful and environmentally benign approach for the production of optically pure D-amino acids, including D-isoleucine, a precursor for this compound. The "Hydantoinase Process" is a well-established multienzymatic system for this purpose. acs.org This process typically involves two key enzymes: a D-hydantoinase and a D-carbamoylase. princeton.edu

The process begins with a racemic mixture of 5-substituted hydantoins. A D-hydantoinase stereoselectively hydrolyzes the D-enantiomer of the hydantoin (B18101) to the corresponding N-carbamoyl-D-amino acid. researchgate.net For the synthesis of D-isoleucine, this would be N-carbamoyl-D-isoleucine. The remaining L-hydantoin can be racemized in situ, either chemically or enzymatically, allowing for a theoretical yield of the D-enantiomer approaching 100%. researchgate.net

Following the hydantoinase-catalyzed step, a D-carbamoylase (N-carbamoyl-D-amino acid amidohydrolase) specifically hydrolyzes the N-carbamoyl group from the N-carbamoyl-D-amino acid to yield the desired D-amino acid and carbamate (B1207046), which then decomposes to carbon dioxide and ammonia. researchgate.net This enzymatic kinetic resolution is highly efficient due to the strict enantiospecificity of the carbamoylase. acs.org

EnzymeEC NumberSubstrateProductKey Feature
D-Hydantoinase3.5.2.2D,L-5-sec-butylhydantoinN-carbamoyl-D-isoleucineStereoselective hydrolysis of the D-enantiomer
D-Carbamoylase3.5.1.77N-carbamoyl-D-isoleucineD-isoleucineEnantiospecific hydrolysis of the N-carbamoyl group

Asymmetric Synthesis Routes for N-Methylated Hydroxyisoleucine Derivatives

The asymmetric synthesis of N-methylated hydroxyisoleucine derivatives presents a significant challenge due to the need to control multiple stereocenters. While a direct synthetic route for N-methylated hydroxyisoleucine is not extensively documented, methodologies developed for analogous N-methylated β-hydroxy-α-amino acids can be extrapolated.

One approach involves the use of chiral auxiliaries or catalysts to direct the stereochemical outcome of key bond-forming reactions. For instance, the diastereoselective synthesis of N-methyl α-hydroxy-β-amino acids has been achieved using 1,3-oxazinan-6-ones as chiral templates. nih.gov These heterocyclic scaffolds allow for controlled enolate reactions to introduce substituents with high diastereoselectivity. Subsequent transformations can then yield the desired protected N-methylated hydroxy amino acid derivatives. nih.gov

Another strategy involves the N-methylation of a pre-existing chiral amino acid derivative. A common method for N-methylation is the use of sodium hydride and methyl iodide. monash.edu To apply this to a hydroxyisoleucine scaffold, the hydroxyl group would need to be appropriately protected to prevent undesired side reactions. The choice of protecting groups for both the amine and hydroxyl functionalities is crucial for the success of such a synthetic sequence.

General approaches to the synthesis of N-methyl amino acids often involve the use of 5-oxazolidinones as intermediates, which can be effectively N-methylated. acs.org Adapting this methodology to a hydroxyisoleucine derivative would require careful selection of reaction conditions to maintain the stereochemical integrity of all chiral centers.

Auxiliary-Induced Amination in the Synthesis of Fluorinated Isoleucine Diastereoisomers

Auxiliary-induced amination is a powerful tool for the stereoselective introduction of nitrogen atoms in complex molecules. This strategy has been successfully employed in the synthesis of fluorinated isoleucine diastereoisomers. In one reported synthesis, an 8-aminoquinoline directing group auxiliary was used to facilitate a transition-metal-catalyzed C(sp3)-H bond functionalization. This approach enabled the construction of the fluorinated L-isoleucine side chain starting from an L-alanine analog. The auxiliary not only directs the C-H activation but also influences the stereochemical outcome of subsequent transformations. Overcoming challenges in the removal of the auxiliary without causing epimerization at the α-stereocenter was a critical aspect of this synthesis.

Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, allowing for the efficient assembly of peptide chains. nih.gov The incorporation of N-methylated amino acids, such as this compound, into peptides via SPPS presents unique challenges. The presence of the N-methyl group introduces steric hindrance, which can significantly slow down the coupling reaction between the N-methylated amino acid and the growing peptide chain. google.com

To overcome this, specialized coupling reagents have been developed to facilitate the formation of the amide bond. Reagents such as (7-azabenzotriazol-1-yloxy)-tris(pyrrolidino)phosphonium hexafluorophosphate (PyAOP) and PyBOP/1-hydroxy-7-azabenzotriazole (HOAt) have shown promise in promoting the efficient coupling of N-methylamino acids. google.com

Another challenge in the SPPS of N-methylated peptides is the potential for side reactions during the cleavage of the peptide from the resin, which is typically performed under acidic conditions with trifluoroacetic acid (TFA). google.com These side reactions can include fragmentation between consecutive N-methylamino acids and the formation of diketopiperazines. google.comnih.gov The optimization of cleavage conditions, such as the duration of TFA treatment, is crucial to minimize these unwanted side products. google.com

Challenge in SPPS of N-Methylated PeptidesPotential Solution
Slow coupling reactions due to steric hindranceUse of specialized coupling reagents like PyAOP or PyBOP/HOAt
Fragmentation between consecutive N-methylamino acids during cleavageOptimization of cleavage time with TFA
Diketopiperazine formationCareful selection of the synthetic strategy and cleavage conditions

Ribosomal Incorporation Strategies for N-Methyl-Isoleucine into Peptides and Proteins

The ribosome, the cell's natural protein synthesis machinery, has been harnessed for the incorporation of non-proteinogenic amino acids into peptides and proteins. However, the ribosomal incorporation of N-methylated amino acids, including N-methyl-isoleucine, is notoriously inefficient. researchgate.net

Challenges Associated with Ribosomal Incorporation of N-Methylated Amino Acids

Several factors contribute to the difficulty of incorporating N-methylated amino acids into a growing peptide chain via ribosomal translation. A primary obstacle is the poor accommodation of N-methyl-aminoacyl-tRNA by the ribosome itself. nih.gov The N-methyl group can cause steric clashes within the peptidyl transferase center (PTC) of the ribosome, hindering the formation of the peptide bond.

Researchers are actively exploring strategies to overcome these challenges. One approach involves engineering the ribosome to better accommodate N-methylated substrates. Additionally, the use of reconstituted in vitro translation systems, such as the PURE system, allows for greater control over the components of the translation machinery and can facilitate the incorporation of some N-methylated amino acids. researchgate.net Despite these advances, the efficient and general ribosomal incorporation of multiple N-methylated residues into long peptides remains a significant hurdle. researchgate.net

ChallengeUnderlying Reason
Poor accommodation by the ribosomeSteric hindrance from the N-methyl group in the peptidyl transferase center.
Inefficient delivery to the ribosomeLow binding affinity of N-methyl-aminoacyl-tRNA to elongation factor Tu (EF-Tu).
Low overall incorporation efficiencyCumulative effect of poor accommodation and inefficient delivery.

Enhancement of Incorporation Efficiency via Modified Bacterial Ribosomes and Elongation Factor P

The ribosomal incorporation of Nα-methylated amino acids, such as this compound, into peptides and proteins presents a significant challenge to the natural translational machinery. acs.orgnih.gov The presence of a methyl group on the backbone amide nitrogen hinders the formation of peptide bonds, often leading to very low incorporation efficiencies. acs.orgresearchgate.net For sterically hindered residues like N-methyl valine, N-methyl leucine, and N-methyl isoleucine, incorporation yields have been reported to be less than 5% in some systems. acs.org To overcome these limitations, researchers have developed strategies that involve engineering the core components of the translation apparatus, namely the bacterial ribosome and the specialized elongation factor P (EF-P). acs.orgnih.gov

Recent studies have identified modified bacterial ribosomes that significantly facilitate the incorporation of N-methylated amino acids. acs.org Using an S-30 cell-free translation system, the incorporation of six different N-methylated amino acids was tested. acs.org With natural ribosomes, the suppression yields for N-methyl leucine and N-methyl isoleucine were among the lowest. acs.org However, the introduction of modified ribosomes led to a marked increase in the yield of modified peptides for five of the six N-methyl amino acids studied. acs.org The enhancement was particularly pronounced for N-methyl leucine and N-methyl isoleucine. acs.org

Computational modeling provides insight into how these modifications function. By altering nucleotides in key regions of the 23S rRNA, specifically the 2057–2063 and 2502–2507 regions, the ribosome can better accommodate the structural distortion imposed by the N-methylation of the aminoacyl-tRNA in the A-site. acs.org

Further enhancement of incorporation efficiency has been achieved by supplementing the translation system with Elongation Factor P (EF-P). acs.orgacs.org EF-P is a specialized translation factor known to prevent ribosome stalling during the synthesis of proteins containing consecutive proline residues, which, like N-methylated amino acids, involve secondary amines in peptide bond formation. acs.orgacs.orgnih.govwikipedia.orgnih.gov Recognizing this similarity, researchers investigated the effect of adding exogenous EF-P to the in vitro synthesis of a protein domain (RRM1) containing N-methylated amino acids. acs.orgnih.gov

The addition of EF-P substantially increased the incorporation of several N-methyl amino acids. acs.org For N-methyl leucine, N-methyl isoleucine, and N-methyl tyrosine, the incorporation yield into the RRM1 protein domain approximately doubled in the presence of supplemental EF-P. acs.org This demonstrates that EF-P can facilitate the challenging peptide bond formation involving N-methylated residues. acs.orgacs.org

The combined strategy of using modified ribosomes and supplementing with EF-P offers a powerful approach to improve the synthesis of peptides and proteins containing this compound and other N-methylated amino acids.

Research Findings on Incorporation Efficiency

The following tables summarize the findings from studies on the incorporation of N-methylated amino acids into the antibacterial scorpion peptide IsCT and the RRM1 protein domain.

Incorporation of N-Methyl Amino Acids into IsCT Peptide
N-Methyl Amino AcidIncorporation Yield with Natural Ribosomes (%)Incorporation Yield with Modified Ribosomes (%)
N-methyl alanine35-
N-methyl phenylalanine45-
N-methyl leucineLowPronounced Increase
N-methyl isoleucineLowPronounced Increase
N-methyl tyrosineLowPronounced Increase
Effect of Exogenous EF-P on Incorporation into RRM1 Protein
N-Methyl Amino AcidApproximate Increase in Incorporation with EF-P
N-methyl leucine2-fold
N-methyl isoleucine2-fold
N-methyl tyrosine2-fold

Conformational and Structural Investigations of N Methyl D Isoleucine Containing Peptides

Impact of N-Methylation on Peptide Backbone Conformation and Dynamics

N-methylation, the substitution of a methyl group for the hydrogen atom on the backbone amide nitrogen, introduces significant changes to the local and global conformation of a peptide. nih.gov This modification has been extensively used to enhance the therapeutic properties of peptides by increasing their metabolic stability and membrane permeability. nih.gov

Influence of Steric Hindrance from N-Methyl Groups

The introduction of an N-methyl group on the D-isoleucine residue introduces steric hindrance that directly influences the accessible conformational space of the peptide backbone. This steric clash primarily affects the preceding residue in the sequence. The presence of the methyl group can restrict the rotation around the peptide bond, influencing the Ramachandran angles (phi, ψ) and favoring specific backbone geometries. nih.gov Research on various N-methylated amino acids has shown that the steric interactions involving the N-methyl group are crucial in dictating the local peptide structure. nih.gov

Effects on Inter- and Intramolecular Hydrogen Bond Formation

A primary consequence of N-methylation is the removal of the amide proton, which acts as a hydrogen bond donor. researchgate.net This elimination prevents the formation of inter- and intramolecular hydrogen bonds at the site of modification. nih.gov In the context of N-Methyl-D-isoleucine, this disruption can have a dual effect. On one hand, it can destabilize secondary structures like α-helices and β-sheets that rely on a regular pattern of hydrogen bonding. researchgate.net On the other hand, by preventing certain hydrogen bonds, it can favor alternative folded conformations, such as turns, that might not otherwise be stable. nih.gov The loss of a hydrogen bond donor can also lead to an increase in the peptide's hydrophobicity. nih.gov

Modulation of Preferred Folded Conformations, including Beta-Turns

The combination of steric hindrance and the inability to form a hydrogen bond at the N-methylated site makes this compound a potent modulator of peptide folding, particularly in the formation of β-turns. nih.gov β-turns are secondary structure motifs that reverse the direction of the polypeptide chain and are typically composed of four amino acid residues. wikipedia.orguvm.edu Studies have shown that N-methylated D-amino acids can effectively replace D-proline, a well-known β-turn inducer, in promoting the formation of type II' β-turns. nih.gov The N-methylation at the D-amino acid is a key factor in inducing the necessary turn. nih.gov This suggests that incorporating this compound at the i+1 position of a turn can stabilize a β-hairpin structure. nih.gov

Turn Type Typical Residues at i+1 and i+2 Influence of this compound at i+1
Type I Proline often at i+1May be disfavored due to steric clashes.
Type II' D-amino acid at i+1, Glycine at i+2This compound can effectively induce this turn. nih.gov
Type I' D-amino acid at i+1This compound can potentially stabilize this turn.

Role of D-Configuration in Shaping Peptide Conformational Space

The incorporation of a D-amino acid, such as D-isoleucine, into a peptide chain composed primarily of L-amino acids has a profound impact on the accessible conformational space. The D-configuration alters the relative orientation of the side chain with respect to the peptide backbone, which in turn influences the preferred Ramachandran angles. D-amino acids are known to be potent inducers of specific turn structures, particularly type I' and type II' β-turns, which are less common with L-amino acids. nih.govpnas.org The combination of the D-configuration and N-methylation in this compound creates a powerful tool for precisely controlling the peptide's three-dimensional structure. nih.gov

Computational Studies on Conformational States and Permeability Relationships

Computational modeling has emerged as a powerful tool to investigate the complex relationship between the conformational states of N-methylated peptides and their permeability across biological membranes. Through methods like molecular dynamics (MD) simulations, researchers can gain detailed insights into how the incorporation of this compound influences the three-dimensional structure of a peptide and its ability to traverse lipid bilayers. These in silico approaches are particularly valuable for understanding the dynamic nature of these molecules and predicting their pharmacokinetic properties.

The inclusion of N-methylated amino acids, such as this compound, introduces significant changes to the peptide backbone. The methyl group on the amide nitrogen atom sterically hinders rotation around the C-N bond, which can favor specific backbone conformations. This conformational restriction can lead to a higher population of "membrane-permeable" states, where the polar amide groups are shielded from the hydrophobic core of the cell membrane through the formation of intramolecular hydrogen bonds.

Molecular dynamics simulations of peptides containing this compound allow for the exploration of their conformational landscape in different environments, mimicking both aqueous and lipid membrane phases. These simulations can reveal the energetically favorable conformations and the transitions between them. For instance, a peptide might adopt an "open" conformation in an aqueous solution, exposing its polar groups to interact with water molecules. However, upon approaching a lipid bilayer, it may transition to a more compact, "closed" conformation that facilitates its partitioning into and subsequent diffusion across the membrane.

A key area of investigation in computational studies is the impact of N-methylation on the cis/trans isomerization of the peptide bond. N-methylation can lower the energy barrier for this isomerization, allowing the peptide to more readily adopt conformations that are conducive to membrane permeation. This increased conformational flexibility is thought to be a critical factor in the enhanced permeability of many N-methylated cyclic peptides.

One notable example of a clinically relevant peptide containing a derivative of N-methylated isoleucine is NIM811 (N-methyl-4-isoleucine-cyclosporin). While detailed computational studies specifically on NIM811's conformational states and permeability relationships are not extensively available in publicly accessible literature, the broader research on cyclosporin (B1163) A and its analogues provides a strong basis for understanding its likely behavior. Computational studies on cyclosporin A have demonstrated that its N-methylated residues are crucial for its ability to adopt a "chameleonic" nature, changing its conformation to suit its environment. It is hypothesized that the N-methylated isoleucine in NIM811 plays a similar role in modulating its conformational dynamics and facilitating its passage across mitochondrial membranes, where it exerts its biological effects.

The insights gained from these computational investigations are instrumental in the rational design of novel peptide therapeutics with improved oral bioavailability and cell permeability. By understanding the specific conformational effects of incorporating this compound, medicinal chemists can strategically modify peptide structures to enhance their drug-like properties.

Detailed Research Findings from Computational Studies:

Table 1: Predicted Conformational States of a Model this compound Containing Cyclic Peptide in Different Solvents
Solvent EnvironmentDominant ConformationKey Intramolecular Hydrogen BondsCalculated Dipole Moment (Debye)Predicted Permeability Character
WaterOpen, extendedMinimalHighLow
Chloroform (Membrane Mimetic)Closed, compactPresentLowHigh
Table 2: Computationally Predicted Permeability Parameters for a Model Peptide With and Without this compound
Peptide AnalogueCalculated LogPPotential of Mean Force (PMF) Barrier for Membrane Translocation (kcal/mol)Predicted Permeability Coefficient (Papp) (cm/s)
Parent Peptide (with D-Isoleucine)LowHighLow
N-Methylated Peptide (with this compound)HigherLowerHigher

Enzymatic Interactions and Metabolic Stability of N Methyl D Isoleucine Peptides

Mechanisms of Protease Resistance Conferred by N-Methylation

N-methylation of the peptide backbone is a widely employed strategy to improve the metabolic stability of therapeutic peptides. mdpi.comresearchgate.net This modification introduces a methyl group to the amide nitrogen of the peptide bond, fundamentally altering its chemical and conformational properties. mdpi.com This alteration is a key factor in providing resistance against protease-mediated degradation. nih.govumn.edu

The introduction of an N-methyl group sterically hinders the approach of proteases to the scissile bond. nih.gov Proteases recognize and bind to specific amino acid sequences in a defined conformation within their active sites. peakproteins.com The presence of the N-methyl group disrupts the typical hydrogen bonding patterns of the peptide backbone, which can be crucial for the proper docking of the substrate into the enzyme's active site. mdpi.com This modification can lead to a significant decrease in the binding affinity between the protease and the peptide substrate, thereby inhibiting cleavage. rsc.org

Furthermore, N-methylation can induce a cis-amide bond conformation, which is generally disfavored by proteases that have evolved to recognize the more common trans-conformation of peptide bonds. mdpi.com This conformational rigidity imposed by N-methylation effectively camouflages the peptide from enzymatic recognition and subsequent hydrolysis.

The effectiveness of N-methylation in conferring protease resistance is highly dependent on its position within the peptide sequence relative to the protease cleavage site. nih.gov Research has shown that N-methylation at or near the scissile bond (the peptide bond that is cleaved) can dramatically increase the peptide's half-life in the presence of proteases. nih.gov

Interestingly, the protective effect of N-methylation is not strictly limited to the cleavage site itself. Studies have demonstrated that a single N-methyl substitution can confer substantial resistance to proteolysis within a "window" of several amino acid residues. nih.gov This suggests that the conformational changes induced by N-methylation can have a localized but significant impact on the accessibility of the peptide backbone to proteases.

Table 1: Effect of N-Methylation Position on Protease Resistance

N-Methylation Position Relative to Scissile Bond Observed Effect on Proteolysis Reference
P2 Dramatic increase in resistance nih.gov
P1 Dramatic increase in resistance nih.gov
P1' Dramatic increase in resistance nih.gov
P2' Dramatic increase in resistance nih.gov
Distal to cleavage site Can still confer substantial stability nih.gov

Comparative Enzymatic Stability: N-Methylation Versus D-Amino Acid Substitution

Both N-methylation and the substitution of L-amino acids with their D-enantiomers are effective strategies for enhancing the enzymatic stability of peptides. nih.govresearchgate.net D-amino acids are not recognized by the vast majority of proteases, which are stereospecific for L-amino acids. researchgate.net This makes peptides containing D-amino acids highly resistant to degradation. biorxiv.org

N-methylation, as discussed, provides resistance through steric hindrance and conformational constraints. mdpi.com Studies comparing these two strategies have shown that both can significantly increase the stability of peptides in serum. nih.gov For instance, the substitution of an L-amino acid with a D-amino acid can lead to 100% of the peptide remaining after 8 hours of incubation in serum. nih.gov Similarly, N-methylation has been shown to increase the percentage of remaining peptide from 40% to 65% after 1 hour of exposure to serum. nih.gov While both methods are effective, the degree of stabilization can vary depending on the specific peptide sequence and the location of the modification. nih.govresearchgate.net

Studies on Enzymes Interacting with D-Isoleucine and its Derivatives

The enzymatic interactions involving D-isoleucine and its derivatives are of significant interest for both biocatalysis and analytical applications.

D-hydantoinases are enzymes that catalyze the stereoselective hydrolysis of 5'-monosubstituted hydantoins to the corresponding D-N-carbamoylamino acids. nih.gov This enzymatic activity is a key step in the production of optically pure D-amino acids. nih.govcaltech.edu The substrate specificity of D-hydantoinases can vary depending on the source of the enzyme and the nature of the substituent on the hydantoin (B18101) ring. nih.govnih.gov While research has focused on substrates like (R,S)-5-phenylhydantoin, the ability of D-hydantoinases to act on a broad range of substrates suggests their potential utility in processes involving derivatives of D-isoleucine. nih.govnih.gov The stereoselective nature of this hydrolysis is crucial for obtaining enantiomerically pure D-amino acids. caltech.edu

Protein engineering has led to the creation of artificial, thermostable D-amino acid dehydrogenases (D-AADHs) from meso-diaminopimelate dehydrogenase. nih.govnih.gov These engineered enzymes catalyze the reversible NADP+-dependent oxidative deamination of various D-amino acids to their corresponding 2-oxo acids. nih.govnih.gov

A key feature of these artificial D-AADHs is their broad substrate specificity, in contrast to the high specificity of the parent enzyme. nih.gov This engineered enzyme has been shown to be effective for the specific determination of D-isoleucine, even in the presence of its other isomers such as D-allo-isoleucine, L-isoleucine, and L-allo-isoleucine. nih.gov This high specificity for D-isoleucine makes the enzyme a valuable tool for analytical applications in various industries. nih.gov

Table 2: Substrate Specificity of Artificial Thermostable D-Amino Acid Dehydrogenase

Substrate Activity Reference
D-Isoleucine Active nih.gov
D-allo-isoleucine No activity nih.gov
L-isoleucine No activity nih.gov
L-allo-isoleucine No activity nih.gov
Various other D-amino acids Active nih.gov

N-Methyl-L-Isoleucine as a Substrate in Biochemical Enzyme Assays

While N-methylation is primarily used to prevent enzymatic degradation, N-methylated amino acids like N-Methyl-L-isoleucine can also be incorporated into substrates for use in biochemical enzyme assays. Such assays are crucial for understanding the specificity and mechanism of enzymes, particularly proteases. nii.ac.jp

Enzymes that act upon peptides, known as peptidases or proteases, often have specific recognition pockets that accommodate the side chains of the amino acid residues at the cleavage site. wikipedia.org For instance, proteases such as chymotrypsin (B1334515) and subtilisin recognize and cleave after bulky hydrophobic amino acid residues, including isoleucine. nii.ac.jp The molecules that enzymes bind to and act upon are termed substrates. wikipedia.org

Using N-Methyl-L-isoleucine as part of a synthetic substrate allows researchers to probe the tolerance of an enzyme's active site to modifications on the peptide backbone. nii.ac.jp The presence of the N-methyl group can significantly alter the kinetics of the enzymatic reaction. Generally, the steric hindrance imposed by the methyl group is expected to reduce the rate of catalysis compared to an unmodified L-isoleucine-containing substrate. nih.govnii.ac.jp This reduced activity can provide valuable information about the spatial constraints within the enzyme's active site.

Even minor chemical alterations can dramatically affect enzyme-substrate binding. wikipedia.org By comparing the rates of hydrolysis between a standard peptide substrate and its N-methylated counterpart, researchers can quantify the impact of backbone methylation on enzyme recognition and catalytic efficiency. These experiments are fundamental to mapping the structure-activity relationships of both the enzyme and its substrates. nii.ac.jp

Table 2: Predicted Effects of N-Methylation on Enzyme-Substrate Interactions This table outlines the general principles and expected outcomes when N-Methyl-L-Isoleucine is used as a component in a substrate for enzymatic assays, based on established biochemical concepts.

ParameterUnmodified L-Isoleucine SubstrateN-Methyl-L-Isoleucine SubstrateRationale for Difference
Binding Affinity (Km) NormalLikely Higher (Lower Affinity)Steric hindrance from the N-methyl group may impede optimal fit in the enzyme's active site. nih.gov
Catalytic Rate (kcat) NormalLikely LowerDisruption of backbone conformation and hydrogen bonding can slow the catalytic process. peptide.comnih.gov
Enzymatic Efficiency (kcat/Km) NormalSignificantly LowerThe combined effect of reduced affinity and a slower catalytic rate leads to lower overall efficiency.
Diagnostic Use Standard for measuring baseline enzyme activity.Probe for steric and conformational tolerance of the enzyme's active site.Allows for detailed characterization of enzyme-substrate specificity. nii.ac.jp

Role in Natural Product Biosynthesis and Chemical Ecology

Biogenetic Pathways of D-Isoleucine and N-Methyl-L-Alloisoleucine Residues in Natural Compounds (e.g., Actinomycins)

The biosynthesis of complex natural products often involves the incorporation of unusual, non-proteinogenic amino acids, such as D-isoleucine and N-methylated variants. The biogenetic origins of these residues have been a subject of detailed investigation, particularly in the biosynthesis of actinomycins, a class of chromopeptide lactone antibiotics.

Studies utilizing ¹⁴C-labeled isoleucine stereoisomers have been instrumental in clarifying these pathways. Research has established that L-alloisoleucine, D-alloisoleucine, and D-isoleucine can all serve as precursors for the formation of the D-isoleucine and N-methyl-L-alloisoleucine moieties found in actinomycin (B1170597). nih.gov The precursor L-isoleucine, one of the common proteinogenic amino acids, is primarily synthesized in microorganisms and plants from pyruvate (B1213749) and alpha-ketobutyrate. wikipedia.org The canonical pathway for isoleucine biosynthesis begins with the conversion of threonine to 2-oxobutanoate (B1229078) by the enzyme threonine ammonia-lyase. nih.gov However, alternative pathways exist, such as the citramalate (B1227619) pathway, which synthesizes the 2-oxobutanoate precursor from acetyl-CoA and pyruvate. nih.gov

The specific incorporation into actinomycin is complex. While L-[¹⁴C]isoleucine is used effectively for forming D-alloisoleucine, its direct role in the biosynthesis of D-isoleucine and N-methyl-L-alloisoleucine is less clear. nih.gov This suggests a network of enzymatic modifications, including epimerization (the conversion of one stereoisomer to another) and N-methylation, that act on various isoleucine isomers to produce the final building blocks required for actinomycin assembly.

The following table summarizes the precursor roles of different isoleucine stereoisomers in the biosynthesis of actinomycin residues.

Isoleucine Stereoisomer PrecursorIncorporated Residue in ActinomycinReference
L-AlloisoleucineD-Isoleucine, N-Methyl-L-Alloisoleucine nih.gov
D-AlloisoleucineD-Isoleucine, N-Methyl-L-Alloisoleucine nih.gov
D-IsoleucineD-Isoleucine, N-Methyl-L-Alloisoleucine nih.gov
L-IsoleucinePrimarily D-Alloisoleucine nih.gov

Incorporation of Isoleucine-Derived Units into Non-Ribosomal Peptides and Polyketides

The assembly of peptides containing non-proteinogenic amino acids like N-Methyl-D-isoleucine is carried out by large, multienzyme complexes known as Non-Ribosomal Peptide Synthetases (NRPSs). nih.govfrontiersin.org These NRPSs function as molecular assembly lines, bypassing the ribosome to construct a diverse array of natural products. frontiersin.org

The architecture of an NRPS is modular, with each module responsible for the recognition, activation, and incorporation of a single amino acid into the growing peptide chain. nih.gov The key steps for incorporating a unit like this compound are governed by specific enzymatic domains within a module:

Adenylation (A) Domain : This domain is responsible for selecting the specific amino acid substrate (e.g., L-isoleucine) from the cellular pool and activating it by converting it to an aminoacyl-adenylate. nih.gov NRPS A-domains are known to recruit a vast range of monomers, including over 500 types of L-, D-, α-, β-, or δ-amino acids. nih.gov

Thiolation (T) Domain : Also known as a peptidyl carrier protein (PCP), this domain covalently binds the activated amino acid via a phosphopantetheinyl arm. nih.gov

Condensation (C) Domain : This domain catalyzes the formation of the peptide bond between the amino acid held by its own module's T-domain and the nascent peptide chain attached to the T-domain of the preceding module. nih.gov

Epimerization (E) Domain : When a D-amino acid is required, an E-domain is present within the module. It converts the L-amino acid tethered to the T-domain into its D-enantiomer before it is incorporated into the peptide. nih.gov This is the mechanism by which L-isoleucine is converted to D-isoleucine during synthesis.

N-Methyltransferase (N-MT) Domain : The addition of a methyl group to the amino acid's nitrogen atom is catalyzed by an N-MT domain, which is also embedded within the NRPS module. nih.gov This modification occurs after the amino acid has been loaded onto the T-domain.

This modular logic allows for the programmed synthesis of complex peptides with precisely defined stereochemistry and modifications. The final peptide is typically released from the NRPS assembly line by a terminal Thioesterase (TE) domain, which often catalyzes cyclization of the product. nih.gov

Ecological Significance of N-Methylated Peptides in Microbial and Plant Metabolites

N-methylation of amino acid residues within peptides is a common modification in microbial and plant secondary metabolites that confers significant ecological advantages. nih.gov This seemingly minor structural change can profoundly alter the physicochemical and biological properties of a peptide, enhancing its function in its natural environment. nih.govbyjus.com

A primary benefit of N-methylation is increased stability. The presence of the methyl group on the peptide backbone sterically hinders the approach of proteases, making the peptide more resistant to enzymatic degradation. nih.gov This enhanced stability prolongs the active lifespan of the molecule in a competitive microbial environment or within a plant host.

Furthermore, N-methylation increases the lipophilicity of the peptide. nih.gov This can improve its ability to cross biological membranes, enhancing its bioavailability and allowing it to reach intracellular targets in competing organisms or host cells. nih.gov

The functional consequences of these modified properties are diverse:

Antimicrobial Activity : In microbial metabolites, such as lipopeptides, changes in the amino acid composition, including methylation, can directly affect antimicrobial potency. nih.gov For example, the methylation of a D-tyrosine residue in the lipopeptide iturin A was found to increase its antifungal activity. nih.gov

Biofilm Formation : Some microbial peptides play a role in regulating community behaviors like biofilm formation. Lipopeptides can alter the physicochemical properties of surfaces, preventing the adhesion of microorganisms, a key step in biofilm development. nih.gov

Plant-Microbe Interactions : Plants and their associated microbes produce a wide array of peptides that mediate symbiotic and defensive interactions. researchgate.net Plant-derived peptides, such as defensins and lipid transfer proteins, contribute to immunity against pathogens. researchgate.net Endophytic microbes, in turn, produce peptides like surfactins and fengycins that can inhibit pathogens and promote plant growth. researchgate.net N-methylation can enhance the efficacy of these peptides in their specific ecological roles.

Isotopic Labeling Studies for Elucidating Biosynthetic Assembly

Isotopic labeling is a powerful and foundational technique for deciphering the biosynthetic pathways of natural products. nih.gov By supplying a living organism with a precursor molecule enriched with a stable or radioactive isotope (e.g., ¹³C, ¹⁴C, ¹⁵N), researchers can trace the atoms from the precursor into the final complex metabolite. nih.gov This method provides direct evidence for the biosynthetic origin of different parts of a molecule.

In the study of isoleucine-derived units in natural products, labeled forms of isoleucine are used as tracers. For example, early studies on actinomycin biosynthesis used various ¹⁴C-labeled stereoisomers of isoleucine to determine which isomers could function as precursors for the D-isoleucine and N-methyl-L-alloisoleucine residues. nih.gov The detection of radioactivity in the final actinomycin product after feeding the labeled precursors confirmed their direct incorporation.

Modern approaches have advanced this concept by coupling stable isotope labeling with high-resolution mass spectrometry and NMR spectroscopy. nih.gov This allows for precise determination of which atoms in the final product are derived from the labeled precursor.

Mass Spectrometry (MS) : Feeding a ¹³C-labeled precursor like [U-¹³C₆]-L-isoleucine results in a predictable mass shift in the final product, confirming the incorporation of the entire carbon skeleton. nih.gov

Nuclear Magnetic Resonance (NMR) : Analysis of the final product by ¹³C-NMR can reveal the exact location of the incorporated labeled carbons, providing detailed insights into bond formations and rearrangements during the biosynthetic process.

Recently, more systematic platforms have been developed. For instance, the IsoAnalyst platform utilizes parallel stable isotope labeling, where an organism is grown in the presence of a panel of different labeled precursors (such as [1-¹³C]acetate). nih.gov By analyzing the resulting mass shifts across the entire metabolome, it is possible to group metabolites by their biosynthetic origin and link them to their corresponding biosynthetic gene clusters predicted from genome sequence data. nih.gov This high-throughput approach accelerates the discovery and characterization of novel biosynthetic pathways.

Advanced Analytical and Computational Methodologies for Characterizing N Methyl D Isoleucine

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for probing the atomic and molecular structure of N-Methyl-D-isoleucine-containing peptides.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure and dynamics of proteins and peptides at an atomic level. nih.gov For molecules containing this compound, specific isotope labeling strategies are employed to enhance the NMR signal of the methyl group, providing a sensitive probe for conformational analysis.

Methyl Group Labeling: The introduction of stable isotopes such as ¹³C and ¹H into the methyl group of isoleucine is a key strategy. nih.gov This is often achieved by providing labeled precursors, such as α-ketobutyrate, in the bacterial growth medium during protein expression. mpg.de Selective protonation of the δ₁-methyl group of isoleucine is a commonly used and cost-effective method. rsc.org This approach is particularly valuable as the δ₁-methyl group resonates in a less crowded region of the 2D (¹H, ¹³C) correlation spectrum, making its signal easier to identify and analyze. rsc.org

NMR Labeling Strategy Precursor Advantages Relevant NMR Experiments
Selective ¹H, ¹³C-labeling of isoleucine δ₁-methyl groupα-ketobutyrateCost-effective, simplified spectra, δ₁-methyl signal in an uncrowded spectral region. mpg.dersc.org2D ¹H-¹³C HMQC (methyl-TROSY), NOESY rsc.org
Uniform ¹³C labeling[U-¹³C]glucoseProvides information on the entire isoleucine side-chain. rsc.orgTriple resonance experiments utoronto.ca

Infrared (IR) and Circular Dichroism (CD) spectroscopy are complementary techniques used to determine the secondary structure of peptides. jascoinc.comnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrational frequencies of chemical bonds. The amide I band (1600-1700 cm⁻¹) in the IR spectrum is particularly sensitive to the secondary structure of a peptide. nih.gov Different secondary structures, such as α-helices, β-sheets, and random coils, give rise to characteristic amide I band shapes and positions. The presence of an N-methylated residue can perturb the hydrogen bonding network within a peptide, leading to shifts in the amide I band that can be indicative of conformational changes.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. youtube.com The peptide backbone is chiral and its conformation dictates its CD spectrum in the far-UV region (190-250 nm). youtube.com α-helices, β-sheets, and random coils have distinct CD spectral signatures. youtube.com The introduction of this compound can induce significant changes in the peptide's secondary structure, which can be monitored and quantified using CD spectroscopy. nih.gov

Spectroscopic Technique Spectral Region of Interest Information Obtained
Infrared (IR) SpectroscopyAmide I band (1600-1700 cm⁻¹)Secondary structure content (α-helix, β-sheet, etc.), hydrogen bonding patterns. nih.gov
Circular Dichroism (CD) SpectroscopyFar-UV region (190-250 nm)Secondary structure content and conformation. youtube.com

X-ray diffraction of single crystals provides the most detailed and accurate three-dimensional structural information of a molecule at atomic resolution. nih.gov For peptides containing this compound, obtaining well-ordered crystals can be challenging but offers unparalleled insight into its precise conformation and interactions.

Chromatographic and Mass Spectrometric Approaches

Chromatographic and mass spectrometric techniques are essential for the separation, identification, and quantification of this compound and its derivatives.

High-Performance Liquid Chromatography (HPLC) coupled with Electrospray Ionization Mass Spectrometry (ESI-MS), and more generally Liquid Chromatography-Mass Spectrometry (LC-MS), are powerful analytical tools for the analysis of amino acid derivatives. lcms.cznih.gov

For the stereochemical assignment of this compound, chiral chromatography is employed. This can be achieved using a chiral stationary phase that interacts differently with the D- and L-enantiomers, leading to their separation. Alternatively, a chiral derivatizing agent can be used to create diastereomers that can be separated on a standard achiral column. nih.gov

Once separated, mass spectrometry provides highly sensitive and specific detection. ESI is a soft ionization technique that allows the analysis of intact molecules with minimal fragmentation. The mass-to-charge ratio of the protonated molecule confirms the identity of the amino acid derivative. For quantification, a known amount of a stable isotope-labeled internal standard is added to the sample, and the ratio of the signal intensity of the analyte to the internal standard is used to determine its concentration. nih.gov

Technique Principle Application for this compound
HPLC-ESI-MSSeparation by HPLC followed by soft ionization and mass analysis.Stereochemical assignment (with chiral chromatography), quantification. lcms.cz
LC-MS/MSSeparation by LC followed by tandem mass spectrometry for increased specificity.Highly specific quantification in complex mixtures. nih.govuni-muenchen.de

Chiral derivatization is a widely used strategy to determine the stereochemistry of amino acids. nih.gov This involves reacting the amino acid with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated using standard chromatographic techniques like reversed-phase HPLC.

Several chiral derivatizing agents have been developed for this purpose. One common example is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), which reacts with the primary or secondary amine of the amino acid. nih.gov The resulting diastereomers can be separated by HPLC and their elution order can be used to assign the stereochemistry of the original amino acid. Other reagents such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) have also been successfully used for the analysis of amino acids with UPLC-ESI-MS/MS. scispace.com The choice of derivatizing agent depends on the specific amino acid and the analytical method being used.

Quantum Chemical and Molecular Modeling Investigations

Advanced computational chemistry has become an indispensable tool for elucidating the nuanced properties of modified amino acids like this compound at an atomic level. These methodologies provide insights that are often difficult to obtain through experimental techniques alone. By simulating molecular behavior, researchers can explore conformational landscapes, electronic properties, and dynamic behaviors, which collectively determine the molecule's function within a larger biological system.

Ab Initio and Density Functional Theory (DFT) Calculations for Conformational and Electronic Structure Analysis

Quantum chemical methods, such as Ab Initio calculations and Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of this compound. These first-principles approaches solve the electronic structure of a molecule to predict its geometry, energy, and other electronic characteristics with high accuracy.

Ab Initio Methods: These calculations are derived directly from theoretical principles without the inclusion of experimental data. For molecules like this compound, Ab Initio methods, such as Hartree-Fock (HF), are used to explore the potential energy surface. A study on the related diamide (B1670390) model, N-acetyl-L-isoleucine-N-methylamide, utilized Ab Initio calculations (RHF/3-21G and RHF/6-31G(d)) to map its backbone and side-chain conformations, revealing significant molecular flexibility. researchgate.net Such studies demonstrate that even subtle changes, like stereochemistry or methylation, can lead to different conformational preferences compared to other amino acids. researchgate.net The validity of using conformations from such calculations is well-established, as they show good correlation with torsion distributions observed in experimental crystal structure data. acs.org

Density Functional Theory (DFT): DFT is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. mdpi.com It is often more computationally efficient than high-level Ab Initio methods, allowing for the study of larger systems or the use of larger basis sets for higher accuracy. researchgate.net DFT calculations can determine a wide range of properties, including optimized geometry, vibrational frequencies, and electronic properties like HOMO-LUMO energy gaps, which relate to chemical reactivity. biointerfaceresearch.comnih.gov For amino acids, DFT functionals like BHandHLYP with appropriate basis sets have been shown to provide excellent performance in calculating relative conformer energies and proton affinities, which are crucial for understanding behavior in different chemical environments. researchgate.net

The table below summarizes key electronic properties that can be derived from DFT calculations for a molecule like this compound, illustrating the type of data generated.

Table 1: Representative Electronic Properties from DFT Calculations

Calculated PropertyDescriptionSignificance
Total EnergyThe total electronic energy of the molecule in a specific conformation.Allows for the comparison of the relative stability of different conformers.
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital.Indicates the molecule's ability to donate electrons.
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital.Indicates the molecule's ability to accept electrons.
HOMO-LUMO GapThe energy difference between the HOMO and LUMO.Relates to the chemical reactivity and kinetic stability of the molecule. biointerfaceresearch.com
Dipole MomentA measure of the net molecular polarity.Influences intermolecular interactions and solubility.

Molecular Dynamics Simulations in Peptide Conformational Studies

While quantum chemical calculations provide static pictures of molecular conformations, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how a peptide containing this compound might fold, flex, and interact with its environment. bonvinlab.org

MD simulations are particularly powerful for studying peptides because these molecules are often highly flexible and can exist as an ensemble of different structures in solution. nih.govunc.edu By simulating a peptide in a virtual box of solvent molecules (e.g., water), researchers can observe how the N-methyl group on the D-isoleucine residue influences the peptide's conformational preferences. nih.gov

Key insights from MD simulations in this context include:

Backbone Flexibility: The N-methyl group restricts the rotation around the peptide backbone's phi (Φ) and psi (Ψ) dihedral angles. MD simulations can quantify this effect, showing which backbone conformations are favored or disfavored.

Side-Chain Dynamics: The simulation can track the movement of the isoleucine side chain, revealing its preferred rotameric states and the rate of transition between them. nih.govyale.edu This is critical as side-chain orientation plays a major role in peptide and protein interactions.

Solvent Interactions: MD explicitly models the interactions between the peptide and surrounding water molecules, providing a detailed picture of hydration and its effect on conformation.

Secondary Structure Propensity: By analyzing the trajectory, researchers can determine if the inclusion of this compound promotes or disrupts the formation of common secondary structures like helices or sheets. mdpi.com

The results of an MD simulation are often analyzed to determine the population of different conformational states, as shown in the hypothetical data table below.

Table 2: Hypothetical Conformational Substate Populations from an MD Simulation

Conformational SubstateBackbone Dihedrals (Φ, Ψ)MD Population Weight (%)Description
β-strand(-120°, +120°)65%An extended conformation, often promoted by N-methylation.
Polyproline II (PPII)(-75°, +145°)25%A left-handed helical structure common in unfolded peptides.
α-helical(-60°, -45°)5%A right-handed helical conformation, often destabilized by N-methylation.
OtherVarious5%Other minor conformations sampled during the simulation.

Computational Prediction of N-Methylation Effects on Membrane Permeability

The ability of a peptide to cross cell membranes is a critical aspect of its potential therapeutic utility. N-methylation is a common strategy used to enhance membrane permeability. Computational methods play a vital role in predicting and rationalizing the effects of this modification. mdpi.com

The primary mechanism by which N-methylation improves permeability is by reducing the molecule's polar surface area (PSA) and its hydrogen bond donor capacity. The methyl group replaces the amide proton, which is a hydrogen bond donor. This change makes the molecule more lipophilic, favoring its partition from an aqueous environment into the lipid bilayer of the cell membrane. 47.94.85

Computational approaches to predict membrane permeability include:

Lipophilicity Relations: Simple models calculate properties like the logarithm of the partition coefficient (logP) to quickly estimate a drug's lipophilicity. N-methylation increases the calculated logP, suggesting improved permeability. mdpi.com

Molecular Dynamics with Free Energy Calculations: More sophisticated methods use MD simulations to model the process of a molecule moving across a simulated lipid bilayer. Techniques like umbrella sampling or steered MD can be used to calculate the potential of mean force (PMF), which describes the energy profile of the molecule as it permeates the membrane. mdpi.com A lower energy barrier in the PMF profile indicates higher permeability. These simulations can explicitly show how the N-methyl group's shielding of the polar amide bond reduces the energetic penalty of desolvation as the peptide enters the nonpolar membrane core.

The impact of N-methylation on properties relevant to membrane permeability can be quantified computationally, as illustrated in the following table.

Table 3: Predicted Physicochemical Property Changes Upon N-Methylation

PropertyUnmethylated PeptideN-Methylated PeptideImpact on Permeability
Hydrogen Bond Donors10Positive (fewer donors reduces desolvation penalty).
Calculated logP1.52.0Positive (increased lipophilicity).
Polar Surface Area (PSA)65 Ų53 ŲPositive (reduced polarity).
Free Energy Barrier (ΔGperm)12 kcal/mol9 kcal/molPositive (lower energy barrier for membrane transit).

Applications in Peptidomimetic Design and Advanced Chemical Biology

Design Principles for Peptidomimetics Incorporating N-Methyl-D-isoleucine

The design of peptidomimetics incorporating this compound is guided by several key principles aimed at optimizing the therapeutic potential of the parent peptide. The primary goals of these modifications are to enhance metabolic stability, improve cell permeability, and modulate receptor affinity and selectivity.

One of the fundamental principles is the strategic replacement of specific amino acid residues with this compound to disrupt or stabilize secondary structures such as β-turns or helical conformations. mdpi.com The N-methylation of the peptide backbone restricts the conformational freedom of the molecule by introducing steric hindrance, which can favor specific bioactive conformations. cam.ac.uk This is particularly important in the design of enzyme inhibitors or receptor antagonists where a rigid conformation is often required for high-affinity binding.

The D-configuration of the isoleucine residue further contributes to the conformational constraint and provides steric shielding against proteolytic enzymes. nih.gov This dual modification can lead to a synergistic effect, resulting in peptidomimetics with significantly improved pharmacokinetic profiles. For instance, in the synthesis of novel antimalarial peptides, N-methylated amino acids, including N-methyl isoleucine, are utilized as key building blocks to enhance biological activity and stability. nih.gov

The design process often involves the creation of a library of peptidomimetics where this compound is systematically substituted at various positions within the peptide sequence. nih.gov This allows for a comprehensive evaluation of the structure-activity relationship (SAR) and the identification of analogs with the most desirable properties.

Modulation of Bioactivity and Pharmacokinetic Properties in Peptide Analogs

The incorporation of this compound can significantly modulate the bioactivity and pharmacokinetic properties of peptide analogs. N-methylation is a well-established strategy to improve the drug-like properties of peptides by increasing their resistance to enzymatic degradation and enhancing their membrane permeability. nih.govnih.gov

The methyl group on the amide nitrogen acts as a steric shield, preventing the approach of proteases that would otherwise cleave the peptide bond. nih.gov This increased stability leads to a longer plasma half-life and improved bioavailability. Furthermore, the introduction of a D-amino acid can further enhance resistance to degradation by peptidases, which are typically specific for L-amino acids. nih.gov

N-methylation also impacts the hydrogen-bonding capacity of the peptide backbone. By replacing an amide proton with a methyl group, the number of hydrogen bond donors is reduced, which can decrease the polarity of the peptide and improve its ability to cross cell membranes. unc.edu This is particularly advantageous for targeting intracellular proteins.

The effect of N-methylation on bioactivity can be complex and is highly dependent on the specific peptide and the position of the modification. In some cases, N-methylation can lead to a loss of activity if the amide proton is crucial for binding to the target receptor. mdpi.com However, in other instances, the conformational constraints imposed by N-methylation can lock the peptide into a bioactive conformation, leading to enhanced potency. mdpi.com

The following table summarizes the general effects of N-methylation and D-amino acid incorporation on peptide properties:

ModificationEffect on Proteolytic StabilityEffect on Membrane PermeabilityPotential Effect on Bioactivity
N-Methylation IncreasedGenerally IncreasedVariable (can increase or decrease)
D-Amino Acid Incorporation IncreasedCan be IncreasedVariable (can increase or decrease)

This table presents generalized trends. The specific impact of these modifications is highly dependent on the peptide sequence and the position of the modified residue.

Utilizing this compound in Research on Protein Interactions and Enzyme Mechanisms

This compound serves as a valuable molecular tool in the study of protein-protein interactions (PPIs) and enzyme mechanisms. By incorporating this modified amino acid into a peptide ligand, researchers can probe the specific conformational requirements for binding and recognition.

The conformational rigidity imparted by this compound can help to elucidate the bioactive conformation of a peptide when it binds to its target protein. mdpi.com By comparing the activity of the N-methylated analog with its unmodified counterpart, researchers can infer the importance of backbone flexibility at that specific position.

In the context of enzyme mechanisms, this compound can be used to design potent and specific enzyme inhibitors. For example, in the rational design of inhibitors for isoleucine 2-epimerase, a key enzyme in bacterial amino acid metabolism, substrate-product analogs are created to bind tightly to the active site without being processed. nih.gov The incorporation of modifications like N-methylation can further enhance the inhibitory potency by optimizing the fit within the enzyme's active site.

Furthermore, the increased metabolic stability of peptides containing this compound makes them suitable for in vivo studies of protein function. These stabilized peptides can be used as probes to modulate specific PPIs over extended periods, allowing for a more detailed investigation of their physiological roles.

Development of Advanced Research Tools in Biochemistry and Molecular Biology

The unique properties of this compound have led to its use in the development of advanced research tools for biochemistry and molecular biology. As a building block in peptide synthesis, it enables the creation of novel molecular probes with tailored characteristics. chemimpex.comchemimpex.com

One significant application is in the generation of peptidomimetic libraries for drug discovery and screening. medchemexpress.com The synthesis of libraries containing N-methylated amino acids allows for the exploration of a wider chemical space and the identification of lead compounds with improved pharmacological properties. nih.gov

Moreover, isotopically labeled versions of N-methylated amino acids can be incorporated into peptides for use in nuclear magnetic resonance (NMR) spectroscopy studies. nih.gov These labeled peptides can provide detailed insights into protein-ligand interactions, conformational dynamics, and the structure of bound ligands.

The development of synthetic methodologies for the efficient incorporation of N-methylated amino acids into peptides has been a crucial enabler for these applications. Techniques such as solid-phase peptide synthesis with Fmoc-protected N-methyl-amino acids have made these valuable research tools more accessible. chemimpex.com

Strategies for Enhancing Membrane Permeability of N-Methylated Cyclic Peptides

Enhancing the membrane permeability of peptides is a major goal in drug development, and N-methylation is a key strategy to achieve this, particularly in cyclic peptides. nih.govnih.gov The "chameleon-like" behavior of some N-methylated cyclic peptides, where they can adopt different conformations in aqueous and lipid environments, is a critical factor in their ability to cross cell membranes.

Strategies to enhance the membrane permeability of cyclic peptides containing this compound often involve a systematic "N-methyl scan," where each amide bond in the peptide backbone is sequentially methylated. nih.gov This approach helps to identify the optimal number and position of N-methyl groups for maximizing permeability without compromising biological activity.

Another strategy is to combine N-methylation with other modifications, such as the incorporation of lipophilic side chains or the cyclization of the peptide backbone. researchgate.net Cyclization reduces the number of exposed polar groups and pre-organizes the peptide into a more membrane-friendly conformation.

Computational modeling and biophysical studies are also employed to predict and understand the conformational changes induced by N-methylation and their impact on membrane permeability. nih.gov These studies can guide the rational design of cyclic peptides with optimized permeability profiles.

The following table outlines strategies to enhance the membrane permeability of N-methylated cyclic peptides:

StrategyRationale
Systematic N-Methyl Scan Identify optimal positions for N-methylation to balance permeability and activity.
Combination with Cyclization Reduce conformational flexibility and shield polar groups from the lipid environment.
Introduction of Lipophilic Side Chains Increase the overall hydrophobicity of the peptide.
Computational Modeling Predict the conformational effects of N-methylation and guide rational design.

Q & A

Q. What experimental designs are optimal for investigating this compound’s role in metabolic pathways under hypoxia?

  • Methodological Answer : Use 13C^{13}C-isotope tracing in cell cultures under controlled oxygen levels (e.g., hypoxia chambers). Combine metabolomics (GC-MS) with transcriptomic profiling (RNA-seq) to map flux through TCA cycle vs. alternative pathways. Replicate experiments across multiple cell lines to assess tissue-specific effects .

Data Analysis & Reproducibility

Q. How should researchers address variability in physicochemical property measurements (e.g., solubility, pKa) for This compound?

  • Methodological Answer : Standardize measurement conditions (temperature, ionic strength) and validate methods via interlaboratory comparisons. Use high-purity standards and report detailed solvent systems (e.g., buffer composition for pKa determination). Reference IUPAC guidelines for thermodynamic data reporting .

Q. What frameworks ensure rigorous hypothesis testing when studying This compound’s neuroprotective effects?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during experimental design. For preclinical studies, use blinded randomized trials with sham controls. Power analyses should determine sample sizes to avoid Type I/II errors. Publish raw data and analysis scripts in repositories like Zenodo for transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.